(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride
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Overview
Description
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H12Cl3N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .
Scientific Research Applications
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenethylamine: Similar structure but lacks the phenyl group attached to the amine.
N-((1E)-4-(3,4-Dichlorophenyl)-3,4-Dihydro-1(2H)-naphthalenylidene)methanamine: A more complex structure with additional rings and functional groups.
Uniqueness
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is unique due to its combination of dichlorophenyl and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both properties are required .
Properties
CAS No. |
742107-57-9 |
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Molecular Formula |
C13H11Cl2N |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H11Cl2N/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
InChI Key |
BWSDVZYTGXWAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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